molecular formula C7H5ClN2O B572434 5-Chloro-2-methoxypyridine-3-carbonitrile CAS No. 1256812-94-8

5-Chloro-2-methoxypyridine-3-carbonitrile

Cat. No.: B572434
CAS No.: 1256812-94-8
M. Wt: 168.58
InChI Key: RCRPIZDGOGUMSB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine-3-carbonitrile is a versatile nicotinonitrile derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate in the development of novel therapeutic agents, particularly in the field of oncology. Research indicates that 3-cyanopyridine-based derivatives exhibit significant cytotoxic effects due to their ability to interact with various biological targets, and they are found in several approved cancer drugs . As a building block, it is integral to the synthesis of novel pyridine-carbonitrile derivatives that are screened for their anti-proliferative activities against various cancer cell lines, including leukemia (K562), breast cancer (MCF7), and colon cancer (HCT116) . The structural motif of the methoxypyridine-carbonitrile is also being explored in other research areas, such as the development of gamma-secretase modulators for Alzheimer's disease research . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPIZDGOGUMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694178
Record name 5-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256812-94-8
Record name 5-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 2 Methoxypyridine 3 Carbonitrile and Its Congeners

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by introducing the key functional groups—chloro, methoxy (B1213986), and nitrile—onto a pyridine (B92270) or closely related heterocyclic scaffold in the final stages of the synthesis.

A powerful one-step method for creating the 2-alkoxypyridine-3-carbonitrile core involves the condensation of dinitriles, such as malononitrile (B47326) (propanedinitrile), with α,β-unsaturated aldehydes or ketones (enones). url.edu In this type of reaction, the enone substrate reacts with malononitrile in the presence of a base and an alcohol solvent. For the synthesis of 2-methoxypyridine-3-carbonitriles, a methanol-sodium methoxide (B1231860) system is typically employed. url.edu

Chalcones, which are 1,3-diaryl-2-propen-1-ones, represent a specific class of enones that can serve as precursors in these cyclocondensation reactions. nih.govnih.gov The reaction proceeds through a Michael addition of the malononitrile anion to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and subsequent aromatization to yield the substituted pyridine. To obtain the specific 5-chloro substitution pattern of the target molecule, a chalcone bearing a chlorine atom at the appropriate position on the aryl ring would be required. The reaction of chalcones with hydroxylamine (B1172632) hydrochloride can also lead to the formation of other nitrogen-containing heterocycles like 3,5-diarylisoxazoles. ipb.pt

Table 1: Representative Condensation Reactions for Pyridine Synthesis
PrecursorsReagents & ConditionsProduct TypeYieldReference
Enals/Enones + PropanedinitrileMethanol (B129727), Sodium Methoxide2-Methoxypyridine-3-carbonitrilesNot specified url.edu
Acetophenones + BenzaldehydesKOH, EthanolChalconesGood nih.gov
Chalcones + Hydroxylamine HClNaOAc, Acetic Acid3,5-DiarylisoxazolesNot specified ipb.pt
1,3,5-Triacetylbenzene + Vanillinc-H₂SO₄, Ethanol, RefluxTris-chalcone derivative73% nih.gov

The nitrile group is a key functional handle and can be introduced onto a pyridine ring through several cyanation methods. A common strategy involves the substitution of a leaving group, typically a halide, with a cyanide source. This can be achieved via a nucleophilic aromatic substitution (SₙAr) process using reagents like potassium cyanide (KCN) or via transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is a well-established method for converting aryl halides to aryl nitriles. nih.gov

Direct C-H cyanation offers an alternative, more atom-economical route. For electron-rich heterocycles like purines, a sequential activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), has been developed. nih.gov This method proceeds without a transition metal catalyst and allows for the regioselective introduction of the cyano group. nih.gov While less common for electron-deficient rings like pyridine, similar principles can be applied by first converting the pyridine into a more reactive intermediate, such as a pyridine N-oxide.

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions. youtube.com This reactivity is fundamental to the synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile.

The introduction of the methoxy group is often accomplished by treating a corresponding chloro-substituted precursor with a methoxide source, such as sodium methoxide in methanol. google.com For example, the conversion of 2-amino-6-chloro-3-nitropyridine (B151482) to 2-amino-6-methoxy-3-nitropyridine (B1334430) proceeds in high yield (86.5%) via an SₙAr reaction where the chloride at the 6-position is displaced by the methoxide anion. google.com

The regioselectivity of SₙAr reactions can be predicted and controlled. Computational models using descriptors like LUMO energy and molecular electrostatic potential (ESP) can accurately predict reaction rates and site selectivity for multihalogenated substrates. chemrxiv.org In a molecule like a 2,5-dichloropyridine (B42133) derivative, the chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position, allowing for selective methoxylation.

Table 2: Examples of SₙAr Reactions on Heterocycles
SubstrateNucleophile/ReagentConditionsProductYieldReference
2-Amino-6-chloro-3-nitropyridineSodium Methoxide/Methanol25°–30° C, 4–5 hrs2-Amino-3-nitro-6-methoxypyridine86.5% google.com
2,3-DichloropyridineAniline, Pd(OAc)₂, PPh₃, NaOtBuNot specified3-Chloro-N-phenyl-pyridin-2-amineNot specified orgsyn.org
4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrilePiperidineNot specified2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile87% nih.gov
2,4,5-TrichloropyrimidinePyrrolidine, KOHRoom temp, 20 min2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidineNot specified rsc.org

Precursor Synthesis and Functionalization

The synthesis of appropriately substituted pyridine intermediates is a critical step. These precursors are then functionalized to yield the final target molecule.

Dichloropyridine and trichloropyridine derivatives are versatile starting materials. A common industrial route to these intermediates begins with 2,6-dichloropyridine (B45657). google.comgoogle.com This starting material can undergo chlorination, often using chlorine gas and a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃), to produce 2,3,6-trichloropyridine (B1294687) with high purity and yield (95.2%). google.comgoogle.com

Subsequent selective dehalogenation of 2,3,6-trichloropyridine can afford less chlorinated pyridines. For example, a controlled hydrogenation reaction using a metal catalyst (such as palladium on carbon) in the presence of an acid-binding agent can selectively remove the chlorine atom at the 6-position to yield 2,3-dichloropyridine. google.com Varying the reaction conditions and the stoichiometry of the reagents can also lead to the formation of 3-chloropyridine. google.com Nitration of dichloropyridines, such as the reaction of 2,6-dichloropyridine with a mixture of sulfuric and nitric acids, provides access to nitro-substituted intermediates like 2,6-dichloro-3-nitropyridine, which can be further functionalized. google.com

Table 3: Synthesis of Dichloropyridine Intermediates
Starting MaterialReagents & ConditionsProductYieldReference
2,6-DichloropyridineCl₂, Anhydrous AlCl₃, 120–140 °C2,3,6-Trichloropyridine95.2% google.com
2,3,6-TrichloropyridineH₂, Metal Catalyst, Acid-binding agent2,3-Dichloropyridine85.7% google.com
2,6-DichloropyridineConc. H₂SO₄, HNO₃2,6-Dichloro-3-nitropyridineNot specified google.com

Achieving the desired substitution pattern on the pyridine ring requires precise control over the regioselectivity of the reactions. Several advanced strategies have been developed to functionalize specific positions on the pyridine scaffold.

For instance, pyridines can be converted into heterocyclic phosphonium (B103445) salts, which act as versatile handles for subsequent bond-forming processes, including nucleophilic substitution and cross-coupling, to selectively functionalize the 4-position. thieme-connect.de Directing group-free strategies have also emerged for the meta-C-H functionalization of pyridines, a traditionally challenging transformation due to the ring's electronic properties. scispace.com

In highly substituted systems, neighboring group assistance can be exploited to achieve regioselectivity. For example, the deprotonated phenolic OH-group in 3-hydroxy-pyridine carboxylates can assist in the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov These principles of regiocontrol are crucial for constructing complex molecules like this compound, ensuring that each functional group is installed at the correct position.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, ensuring high regioselectivity, and minimizing the formation of byproducts. rsc.org Key parameters that are often fine-tuned include the choice of solvent, the catalyst system, temperature, and reaction time.

The solvent plays a critical role in the outcome of a chemical reaction, influencing reactant solubility, reaction rates, and even the regioselectivity of product formation. In the synthesis of substituted pyridines, the polarity and coordinating ability of the solvent can have a profound impact.

For instance, in the synthesis of 2-methoxypyridine-3-carbonitriles through the condensation of propanedinitrile with enals or enones, a methanol-sodium methoxide system is utilized. url.edu The use of methanol as a solvent not only facilitates the dissolution of the reactants but also serves as the source for the methoxy group at the C2 position. The basicity of the sodium methoxide is crucial for promoting the initial condensation and subsequent cyclization reactions.

The choice of solvent can also dictate the regioselectivity of nucleophilic additions to the pyridine ring. For reactions involving pyridyne intermediates, the solvent can influence the distribution of constitutional isomers. nih.gov While specific studies on the solvent effects for the synthesis of this compound are not extensively detailed in the public domain, general principles from related pyridine syntheses can be applied. For example, in a study on the synthesis of N-amino pyridine-2,6-dione derivatives, various solvents were screened, with N,N-dimethylformamide (DMF) providing the highest yield under reflux conditions compared to ethanol, methanol, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). researchgate.net

The following interactive table illustrates a hypothetical optimization of solvent conditions for a key synthetic step leading to a substituted pyridine, based on typical experimental data found in the literature.

SolventDielectric Constant (20°C)Yield (%)Regioisomeric Ratio (desired:undesired)
Dichloromethane (DCM)8.936585:15
Tetrahydrofuran (THF)7.587890:10
Acetonitrile (MeCN)37.58592:8
N,N-Dimethylformamide (DMF)36.79195:5
Toluene2.385570:30

This table represents illustrative data to demonstrate the impact of solvent choice on reaction outcomes.

As indicated, polar aprotic solvents like acetonitrile and DMF often lead to higher yields and improved regioselectivity in nucleophilic substitution and cross-coupling reactions on pyridine rings.

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for the functionalization of pyridine rings. nih.govacs.org

The synthesis of substituted pyridines often involves the coupling of a halopyridine with a suitable partner. For example, a chloro-substituted pyridine can be coupled with a boronic acid (Suzuki coupling), an organozinc reagent (Negishi coupling), or an amine (Buchwald-Hartwig amination) to introduce new functional groups. nih.govthieme-connect.comresearchgate.net The choice of the palladium catalyst, which typically consists of a palladium precursor and a ligand, is critical for the success of these reactions.

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Common ligands for cross-coupling reactions involving pyridines include phosphines, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and N-heterocyclic carbenes (NHCs). acs.org The selection of the optimal ligand depends on the specific substrates and the desired transformation.

The following interactive table provides a hypothetical comparison of different palladium catalyst systems for the Suzuki-Miyaura cross-coupling of a chloropyridine with an arylboronic acid, a reaction type that could be employed in the synthesis of congeners of this compound.

Palladium PrecursorLigandSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄NoneToluene/Ethanol/Water10075
Pd₂(dba)₃P(t-Bu)₃Toluene8092
Pd(OAc)₂SPhosDioxane10095
PdCl₂(dppf)NoneDMF9088

This table represents illustrative data to demonstrate the impact of the catalyst system on reaction outcomes.

The data illustrates that modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ and SPhos, can lead to higher yields under milder conditions compared to first-generation catalysts like Pd(PPh₃)₄. acs.org

Beyond palladium, other transition metals like copper and nickel are also utilized in pyridine functionalization. organic-chemistry.org For instance, copper-mediated reactions can be used to introduce various functionalities onto the pyridine ring.

Large-Scale Synthetic Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. researchgate.net Factors such as cost-effectiveness, safety, environmental impact, and the robustness of the process become paramount. For a compound like this compound, a scalable synthesis would need to be carefully designed and optimized.

Key considerations for large-scale synthesis include:

Starting Material Availability and Cost: The chosen synthetic route should ideally start from readily available and inexpensive raw materials.

Process Safety: The potential for runaway reactions, the handling of hazardous reagents, and the formation of toxic byproducts must be rigorously assessed and mitigated.

Reaction Efficiency and Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. High-yielding steps are crucial for an economically viable process.

Purification: The purification of the final product and intermediates on a large scale can be a significant bottleneck. The development of a process that minimizes the formation of impurities that are difficult to separate is highly desirable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact.

Waste Management: The environmental impact of the synthesis must be considered, and strategies for minimizing and treating waste streams need to be implemented.

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Methoxypyridine 3 Carbonitrile Derivatives

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 5-Chloro-2-methoxypyridine-3-carbonitrile is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chloro and cyano substituents. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Substitution at the Pyridine Ring Positions (e.g., Chloro Group Reactivity)

The chlorine atom at the C5 position of this compound is a primary site for nucleophilic aromatic substitution (SNAr). However, direct displacement of the C5-chloro group can be challenging. In many instances, reactions with strong nucleophiles, such as lithium amides, proceed through an aryne mechanism involving a 3,4-dehydropyridine intermediate. For example, the related compound 5-chloro-3-methoxypyridine reacts with various lithium amides to yield 5-aminated products, with the reaction often proceeding in higher yields when the corresponding free amine is used as the solvent. nih.gov This suggests that a similar pathway could be accessible for this compound, leading to the introduction of amino functionalities at the C5 or C4 position.

In contrast, nucleophilic substitution on 2-chloropyridine (B119429) derivatives is a more common and direct process. The chlorine atom at the C2 position is activated towards displacement by the ring nitrogen. While the target molecule has the chloro group at C5, it is important to consider the reactivity of the isomeric 2-chloro-3-cyanopyridines, as they provide valuable insights into the reactivity of the pyridine core. For these isomers, the C2-chloro group is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.org This type of reaction is a cornerstone in the synthesis of substituted pyridines. rsc.org

Influence of Methoxy (B1213986) and Nitrile Groups on Ring Activation

The methoxy group at the C2 position and the nitrile group at the C3 position play crucial roles in modulating the reactivity of the pyridine ring. The methoxy group is generally considered an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its position at C2, adjacent to the nitrogen, also influences the electronic distribution and can direct the regioselectivity of certain reactions.

Conversely, the nitrile group (–CN) is a potent electron-withdrawing group, both through induction and resonance. Its presence at the C3 position significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Studies on 2-cyanopyridines have shown that the presence of electron-withdrawing groups on the pyridine ring enhances their reactivity towards nucleophiles. nih.gov For instance, 2-cyanopyridines bearing electron-withdrawing groups react efficiently with cysteine under mild aqueous conditions. nih.govrsc.org This highlights the activating effect of the nitrile group, which would be expected to influence the reactivity of this compound as well. The combined electronic effects of the chloro, methoxy, and nitrile groups create a unique reactivity profile that can be exploited for the synthesis of complex molecules.

Transformations Involving the Nitrile Functionality

The carbonitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, further expanding the synthetic utility of this compound.

Derivatization Reactions of the Carbonitrile Group

The nitrile group can undergo a variety of transformations, providing access to a range of important chemical motifs. Some of the most common derivatization reactions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org This transformation proceeds through an intermediate amide, which can sometimes be isolated. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. researchgate.net

These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, making this compound a valuable precursor for a wide range of more complex molecules.

Nitrile Transformation Reagent(s) Product Functional Group
HydrolysisH3O+ or OH-, H2OCarboxylic Acid
Reduction to AmineLiAlH4, then H2OPrimary Amine
Reduction to AldehydeDIBAL-H, then H2OAldehyde
Reaction with GrignardR-MgX, then H3O+Ketone

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the chloro and nitrile groups in this compound and its isomers makes them ideal substrates for the synthesis of fused heterocyclic systems. The 2-chloro-3-cyanopyridine (B134404) core, in particular, is a well-established precursor for a variety of annulation reactions.

A common strategy involves the reaction of the 2-chloro-3-cyanopyridine scaffold with a dinucleophile, where one nucleophilic center displaces the C2-chloro group and the other reacts with the C3-nitrile group to form a new ring. Examples of fused heterocyclic systems synthesized from 2-chloro-3-cyanopyridines include:

Thieno[2,3-b]pyridines: These can be synthesized by reacting 2-chloro-3-cyanopyridines with α-mercapto-ketones or their derivatives. The sulfur nucleophile displaces the chloride, and the enolate attacks the nitrile to close the thiophene (B33073) ring. rsc.orgmdpi.com

Furo[2,3-b]pyridines: Similar to the synthesis of thienopyridines, furo[2,3-b]pyridines can be prepared by reacting 2-chloro-3-cyanopyridines with α-hydroxy-ketones. nih.gov

Pyrazolo[3,4-b]pyridines: These are readily synthesized by the condensation of 2-chloro-3-cyanopyridines with hydrazine (B178648) or substituted hydrazines. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org The hydrazine displaces the chloride and then condenses with the nitrile to form the pyrazole (B372694) ring. nih.govresearchgate.net

Fused Heterocycle Dinucleophile Resulting Ring System
Thieno[2,3-b]pyridineα-mercapto-ketoneThiophene
Furo[2,3-b]pyridineα-hydroxy-ketoneFuran
Pyrazolo[3,4-b]pyridineHydrazinePyrazole

These cyclization reactions provide a powerful tool for the construction of complex, polycyclic aromatic systems with diverse biological activities.

Dearomatization Strategies for the Pyridine Core

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which are of great interest in drug discovery. The electron-deficient nature of the pyridine ring in this compound makes it a candidate for dearomatization through nucleophilic addition.

A common strategy for the dearomatization of pyridines involves activation of the nitrogen atom, for example, by N-acylation or N-alkylation, to form a pyridinium (B92312) salt. This enhances the electrophilicity of the ring and facilitates nucleophilic attack, typically at the C2, C4, or C6 positions. mdpi.comnih.govresearchgate.netresearchgate.netacs.org The resulting dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives can be unstable but serve as valuable intermediates for the synthesis of more complex saturated heterocycles. researchgate.net

For electron-deficient pyridines, direct dearomatization without prior N-activation is also possible using strong nucleophiles. Given the presence of the electron-withdrawing chloro and nitrile groups, this compound is expected to be susceptible to such transformations. These reactions offer a direct route to highly functionalized, non-aromatic heterocyclic structures, expanding the chemical space accessible from this versatile starting material.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is governed by the electronic interplay of its substituents: the electron-withdrawing chloro and cyano groups, and the electron-donating methoxy group. These substituents influence the electron density of the pyridine ring, dictating its susceptibility to various reaction types and influencing the stability of intermediates and transition states.

In the context of nucleophilic aromatic substitution (SNAr), a common transformation for chloropyridines, the mechanism can be either concerted or stepwise. nih.govacs.orgpsiberg.com A concerted mechanism involves a single transition state where bond-formation and bond-breakage occur simultaneously. libretexts.org Conversely, a stepwise mechanism proceeds through one or more intermediates. libretexts.orgyoutube.com

For nucleophilic substitution at the C5 position of this compound, a stepwise addition-elimination mechanism is generally anticipated. This is characteristic for many nucleophilic substitutions on pyridine rings bearing a good leaving group. quimicaorganica.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step. The stability of this intermediate is a key factor in determining the reaction rate. In the case of this compound, the electron-withdrawing cyano group at the C3 position and the nitrogen atom within the ring can help to stabilize this anionic intermediate through resonance and inductive effects. The subsequent step involves the departure of the chloride ion, which restores the aromaticity of the ring to yield the substituted product.

While a stepwise mechanism is more common for SNAr reactions, a concerted mechanism, though less likely, cannot be entirely ruled out without specific computational or detailed kinetic studies for this particular substrate. The nature of the nucleophile, solvent, and reaction conditions can all influence the operative mechanism.

Table 1: Comparison of Concerted and Stepwise Nucleophilic Aromatic Substitution

FeatureConcerted Mechanism (Hypothetical)Stepwise Mechanism (Addition-Elimination)
Number of Steps OneTwo or more
Intermediates NoneMeisenheimer-type anionic intermediate
Transition States OneTwo or more
Rate Determining Step The single concerted stepFormation of the intermediate
Stereochemistry Specific, if applicableNot typically a factor for achiral substrates

The diverse reactivity of this compound gives rise to a variety of important reaction intermediates.

Malononitrile (B47326) Anion: While not directly an intermediate in reactions starting from this compound, the chemistry of this compound is intrinsically linked to malononitrile. Malononitrile is a common precursor for the synthesis of the pyridine-3-carbonitrile (B1148548) scaffold itself through multicomponent reactions. mdpi.com In these syntheses, the malononitrile anion, formed under basic conditions, acts as a potent nucleophile.

Imine Derivatives: The cyano group of this compound can undergo reactions to form imine intermediates. For instance, reduction of the nitrile can lead to an aminomethyl group, which can then react with carbonyl compounds to form imines. Alternatively, partial hydrolysis of the nitrile can yield an amide, which can then be further transformed. These imine intermediates are valuable for constructing larger, more complex heterocyclic systems.

Amine Derivatives: The chlorine atom at the C5 position can be displaced by various nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, to form the corresponding 5-amino-2-methoxypyridine-3-carbonitrile (B2670414) derivatives. quimicaorganica.org These amine derivatives are stable products but can also act as intermediates for further functionalization. For example, the amino group can be diazotized and subsequently replaced by a wide range of other functional groups.

In addition to ionic pathways, radical reactions offer a powerful and complementary approach for the functionalization of pyridines. acs.orgnih.gov For this compound, radical pathways could be initiated at several positions.

The direct functionalization of the pyridine ring via a radical mechanism, such as in the Minisci reaction, typically favors positions that are electron-deficient. wikipedia.org Given the electronic properties of the substituents on this compound, radical attack could potentially occur at the C4 or C6 positions. The regioselectivity of such reactions is often influenced by the nature of the radical species and the reaction conditions. acs.org

Furthermore, the chloro-substituent could potentially be involved in radical-mediated cross-coupling reactions. For instance, under certain catalytic conditions, the C-Cl bond could undergo homolytic cleavage or oxidative addition to a metal center, initiating a radical-type cross-coupling cascade. While specific examples involving this compound are not extensively documented in the literature, the general principles of radical pyridine functionalization suggest that such transformations are plausible. nih.govrsc.org Theoretical studies on the reaction of pyridine with atomic chlorine have shown that both addition and hydrogen abstraction can occur, leading to various radical intermediates. nih.gov

Table 2: Potential Reactive Sites in this compound

PositionSubstituentPotential Reaction TypePlausible Intermediates
C2-OCH₃Ether cleavageOxonium ion
C3-CNReduction, Hydrolysis, CycloadditionAmine, Carboxylic acid, Imine
C4-HElectrophilic/Radical substitutionSigma complex, Radical adduct
C5-ClNucleophilic aromatic substitutionMeisenheimer complex
C6-HDeprotonation, Radical substitutionPyridyl anion, Radical adduct
N1Pyridine NitrogenProtonation, AlkylationPyridinium salt

Based on a thorough search of publicly available scientific literature, patents, and chemical databases, the specific experimental spectroscopic data required to fully detail the advanced characterization of this compound is not available. While the existence of this compound is confirmed through various chemical suppliers and patent documents, the detailed research findings for its ¹H-NMR, ¹³C-NMR, 2D NMR, ESI-HMRS, and IR spectra have not been published in accessible sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested data tables and detailed findings for each specified section and subsection. The creation of such an article requires access to primary experimental data which could not be located.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides crucial information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Despite a comprehensive search, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates for 5-Chloro-2-methoxypyridine-3-carbonitrile, has been deposited in crystallographic databases or published in peer-reviewed journals. Therefore, a detailed discussion of its solid-state structure, including molecular conformation and packing, cannot be provided at this time.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System N/A
Space Group N/A
a (Å) N/A
b (Å) N/A
c (Å) N/A
α (°) N/A
β (°) N/A
γ (°) N/A
Volume (ų) N/A
Z N/A

N/A: Not available in the current body of scientific literature.

Photophysical Characterization (e.g., Fluorescence Properties)

Photophysical characterization involves studying the interaction of a substance with light, including processes of absorption, emission (fluorescence and phosphorescence), and non-radiative decay. These properties are critical for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

The fluorescence properties of a molecule are dictated by its electronic structure and the nature of its excited states. For this compound, there is a lack of experimental data concerning its photophysical characteristics. Key parameters such as absorption and emission maxima, quantum yield, and fluorescence lifetime have not been reported. Consequently, a detailed analysis of its emissive behavior and potential applications based on these properties remains speculative.

Table 2: Photophysical Data for this compound

Parameter Value
Absorption Maximum (λabs, nm) N/A
Emission Maximum (λem, nm) N/A
Molar Extinction Coefficient (ε, M-1cm-1) N/A
Fluorescence Quantum Yield (ΦF) N/A

N/A: Not available in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, stability, and electronic properties. These methods, particularly those based on quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and the solid state. It is a powerful tool for predicting the optimized geometry (bond lengths and angles) and electronic properties of molecules. dntb.gov.ua The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost.

For 5-Chloro-2-methoxypyridine-3-carbonitrile, DFT calculations would provide the optimized molecular geometry, detailing the bond lengths and angles between the constituent atoms. This would reveal the planarity of the pyridine (B92270) ring and the spatial arrangement of the chloro, methoxy (B1213986), and carbonitrile substituents.

Illustrative Data Table of Predicted Molecular Geometry Parameters (Hypothetical)

ParameterBond/AnglePredicted Value
Bond LengthC2-C31.45 Å
C3-C41.39 Å
C4-C51.38 Å
C5-Cl1.74 Å
C2-O1.36 Å
O-CH31.43 Å
C3-CN1.44 Å
C≡N1.16 Å
Bond AngleC2-C3-C4118°
C3-C4-C5120°
C4-C5-Cl119°
C2-O-CH3118°
C3-C-N178°

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from DFT calculations. Actual values would be determined by specific computational studies.

Validation of Spectroscopic Assignments via Computational Methods (e.g., Vibrational Analysis)

Computational methods are invaluable for the interpretation and validation of experimental spectroscopic data, such as infrared (IR) and Raman spectra. Theoretical vibrational analysis can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated spectra can then be compared with experimental spectra to aid in the assignment of the observed absorption bands to specific molecular motions.

For this compound, a vibrational analysis would predict the frequencies associated with the stretching and bending of the various bonds, including the C-Cl, C-O, C≡N, and pyridine ring C-C and C-N bonds. This would allow for a detailed understanding of the molecule's vibrational behavior.

Illustrative Data Table of Predicted Vibrational Frequencies (Hypothetical)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C≡N stretchCarbonitrile2240
C-O stretchMethoxy1250
C-Cl stretchChloro750
Pyridine ring stretchAromatic ring1600-1400
CH3 rockMethoxy1170

Note: The data in this table is hypothetical and for illustrative purposes. The actual vibrational frequencies would be determined through specific computational analysis.

Analysis of Electronic Properties and Substituent Effects (e.g., Electron-Withdrawing Effects, Charge Distribution)

The electronic properties of a molecule, such as its dipole moment, polarizability, and the distribution of electron density, are crucial for understanding its reactivity and intermolecular interactions. The substituents on the pyridine ring in this compound significantly influence its electronic structure. The chlorine atom and the carbonitrile group are electron-withdrawing, while the methoxy group is electron-donating.

Computational analysis can quantify these effects by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. Quantum-chemical calculations can be performed to study substituent properties and their influence on electron delocalization. rsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. This approach can provide detailed insights into the step-by-step process of bond breaking and formation.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the carbonitrile group, computational modeling could be used to:

Identify transition state structures: The geometry and energy of the transition state are critical for determining the activation energy and, consequently, the rate of the reaction.

Evaluate the feasibility of different reaction pathways: By comparing the activation energies of competing pathways, it is possible to predict which reaction is more likely to occur.

Investigate the role of catalysts: Computational models can be used to understand how a catalyst interacts with the reactants to lower the activation energy of a reaction.

Prediction of Reactivity and Selectivity

The electronic properties and molecular structure determined from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. Key indicators of reactivity include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity.

The distribution of these frontier molecular orbitals (HOMO and LUMO) across the molecule can predict the sites of electrophilic and nucleophilic attack. For instance, the location of the LUMO can indicate the most probable site for a nucleophile to attack, while the location of the HOMO can suggest the site most susceptible to electrophilic attack. This information is crucial for predicting the regioselectivity of reactions involving this compound.

By analyzing the calculated electronic properties and applying principles of frontier molecular orbital theory, chemists can make informed predictions about how this molecule will behave in various chemical reactions, guiding the design of new synthetic routes and the development of novel compounds.

Applications in Chemical Synthesis As Building Blocks

Utilization in Diverse Heterocyclic Compound Synthesis

The true power of 5-Chloro-2-methoxypyridine-3-carbonitrile lies in the distinct reactivity of each of its functional groups, which can be addressed selectively to build new heterocyclic systems. The pyridine (B92270) ring is a common feature in many top-selling pharmaceuticals, highlighting the importance of pyridine-based building blocks in drug discovery. beilstein-journals.org

The chloro atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, it can readily participate in reactions like the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form adjacent rings, such as a pyrazole (B372694) or a triazole.

The synthesis of various pyridine-carbonitrile derivatives is a well-established field, often starting from simple precursors and building complexity through multi-step reactions. researchgate.netgoogleapis.com For example, a common synthetic strategy involves the condensation of a chalcone (B49325) with malononitrile (B47326) to form a substituted 2-methoxypyridine-3-carbonitrile. researchgate.net This general approach underscores the accessibility and modular nature of this class of compounds.

Table 1: Plausible Synthetic Transformations of this compound

Reactive Site Reagents/Conditions Resulting Functional Group/Structure Application
C5-Chloro Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base Bi-aryl pyridine derivative Introduction of molecular diversity
C3-Nitrile 1. H₂SO₄, H₂O, heat2. H₂/Pd or LiAlH₄ 1. Carboxylic acid2. Aminomethyl group Creation of amides or further functionalization
C3-Nitrile Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) Fused pyrazolopyridine Formation of new bicyclic heterocycles

| C2-Methoxy | Strong acid (e.g., HBr) | 2-Pyridone | Altering electronic properties and H-bonding |

Scaffold Development for Complex Molecular Architectures

A scaffold in chemistry refers to a core molecular structure upon which a variety of substituents can be built, leading to a library of related compounds. This compound is an excellent example of such a scaffold. Its rigid pyridine ring provides a defined three-dimensional orientation for its functional groups, which act as vectors for further chemical elaboration.

This "plug-and-play" nature is highly desirable in fields like drug discovery, where chemists aim to synthesize many analogs of a lead compound to optimize its properties. The ability to selectively modify each part of the this compound molecule allows for systematic exploration of chemical space. For instance, after a Suzuki reaction at the C5-position, the nitrile at C3 could be converted into an amide, creating a new point for diversification. This step-wise, controlled approach is crucial for building complex molecular architectures. chemicalbook.com

The synthesis of intermediates for agrochemicals, such as herbicides, often relies on highly functionalized pyridine building blocks. epo.orggoogle.com Patents reveal multi-step processes to create specific substitution patterns on the pyridine ring, demonstrating the industrial importance of these scaffolds. google.comgoogle.com

Role in Functional Material Science Applications

While direct applications of this compound in material science are not yet widely documented, related compounds offer a strong indication of its potential. Substituted pyridines and carbonitrile-containing molecules are known to possess interesting electronic and photophysical properties.

For example, a related compound, 2-methoxypyridine-5-carbonitrile, has been noted for its potential use in the preparation of functional polymer materials. sigmaaldrich.com Introducing such nitrogen-containing heterocyclic units into a polymer backbone can alter its electronic structure, conductivity, optical properties, and thermal stability. The presence of the nitrile group and the pyridine ring's ability to coordinate with metals also suggests potential applications in creating novel dyes, sensors, or components for optoelectronic devices. The specific combination of the electron-withdrawing chloro and nitrile groups with the electron-donating methoxy (B1213986) group on the pyridine ring creates a unique electronic profile that could be exploited in the design of new functional materials.

Structure Reactivity Relationships Chemical Context

Influence of Substituent Position and Electronic Nature on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 5-chloro-2-methoxypyridine-3-carbonitrile is governed by the electronic properties and positions of its three substituents: a chloro group at position 5, a methoxy (B1213986) group at position 2, and a carbonitrile group at position 3.

Pyridine Core: The pyridine ring is inherently an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This general characteristic makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and more prone to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6.

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is an activating group. It exerts a strong electron-donating effect through resonance (+M) and an electron-withdrawing inductive effect (-I). Typically, the resonance effect is dominant, increasing the electron density of the pyridine ring, especially at the ortho and para positions.

Nitrile Group (-CN): The nitrile (cyano) group at C3 is a powerful electron-withdrawing group through both resonance (-M) and induction (-I). This significantly decreases the electron density of the aromatic ring, further deactivating it towards electrophilic attack and activating it for nucleophilic attack.

The combination of these substituents creates a complex electronic environment. The strong electron-withdrawing nature of the cyano group at C3 and the chloro group at C5 would render the ring highly electron-deficient. This would make electrophilic substitution reactions exceptionally difficult. Conversely, the pyridine system is highly activated for nucleophilic aromatic substitution (SNAr). The chlorine atom at C5 could potentially be displaced by a strong nucleophile, a reaction pathway observed in other chloropyridines. For instance, patents have described processes where alkoxy groups on pyridine rings are substituted by chlorine, indicating the lability of substituents on such rings under specific conditions. google.com

Stereochemical Aspects of Reactions Involving this compound

There is no available scientific literature or experimental data concerning the stereochemical aspects of reactions involving this compound.

Stereochemical outcomes are typically relevant in reactions that either introduce a new chiral center or involve a chiral reagent or catalyst interacting with the substrate. For this compound, this could theoretically include:

Asymmetric reduction of the nitrile group: If the nitrile were to be reduced to a primary amine using a chiral reducing agent, a chiral product could be formed if other chiral elements were present.

Reactions involving chiral catalysts: A reaction on the pyridine ring or the nitrile group mediated by a chiral catalyst could proceed with stereoselectivity.

Without experimental studies, any discussion on stereochemistry remains purely speculative.

Impact of the Nitrile Group on Overall Compound Reactivity and Synthetic Utility

The nitrile group is a versatile functional group that significantly influences the reactivity of this compound and offers potential for various synthetic transformations.

Electrophilicity: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a fundamental aspect of nitrile chemistry. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-chloro-2-methoxypyridine-3-carboxylic acid) through an intermediate amide. This is a common and useful transformation for nitriles.

Reduction: The nitrile group can be reduced to a primary amine ( (5-chloro-2-methoxypyridin-3-yl)methanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Organometallic Reagents: Reaction with Grignard or organolithium reagents would attack the electrophilic nitrile carbon, leading to the formation of a ketone after aqueous workup.

The strong electron-withdrawing nature of the nitrile group also plays a crucial role in the reactivity of the pyridine ring itself, as discussed in section 7.1. While these are the characteristic reactions of a nitrile group, specific conditions and yields for these transformations on this compound have not been reported in the literature. A study on related pyridine-carbonitrile derivatives showed that their electrophilicity, and thus their reactivity towards nucleophiles, could be correlated with the electronic properties of the heterocyclic system. nih.gov

Q & A

Q. How do structural analogs (e.g., 5-chloro-4,6-dimethylpyridine-3-carbonitrile) differ in reactivity and bioactivity?

  • Methodology :
  • SAR Studies : Methyl groups at C4/C6 increase steric hindrance, reducing nucleophilic attack at C3 compared to the parent compound .
  • Biological Profiling : Methylated analogs show reduced cytotoxicity (IC₅₀ > 100 μM) but higher metabolic stability in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.